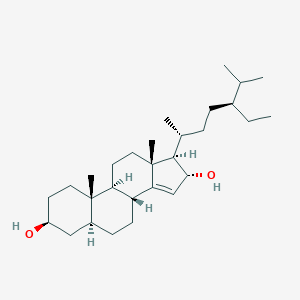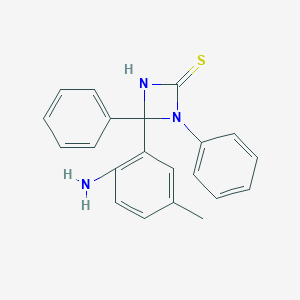
24-Ethylcholest-14-ene-3,16-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Ethylcholest-14-ene-3,16-diol is a compound that belongs to the family of cholesterol metabolites. It is a steroid molecule that has been found to possess a variety of biological activities. The compound has been extensively studied due to its potential use in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 24-Ethylcholest-14-ene-3,16-diol is not fully understood. However, it has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway. This pathway is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPAR pathway by 24-Ethylcholest-14-ene-3,16-diol has been shown to have beneficial effects on various diseases.
Biochemical and Physiological Effects
24-Ethylcholest-14-ene-3,16-diol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to have anti-oxidant properties, which can protect against oxidative stress. Additionally, 24-Ethylcholest-14-ene-3,16-diol has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 24-Ethylcholest-14-ene-3,16-diol in lab experiments is its potential use in the development of new drugs. The compound has been found to have various biological activities, which make it an attractive target for drug development. However, one of the limitations of using 24-Ethylcholest-14-ene-3,16-diol in lab experiments is its low solubility in water. This can make it difficult to administer the compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 24-Ethylcholest-14-ene-3,16-diol. One of the areas of research is the development of new drugs based on the compound. The anti-inflammatory, anti-tumor, and anti-oxidant properties of 24-Ethylcholest-14-ene-3,16-diol make it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of the compound. This will help to identify new targets for drug development and improve our understanding of the biological effects of 24-Ethylcholest-14-ene-3,16-diol.
Conclusion
In conclusion, 24-Ethylcholest-14-ene-3,16-diol is a compound that has been extensively studied due to its potential use in the development of new drugs. The compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. The mechanism of action of 24-Ethylcholest-14-ene-3,16-diol is not fully understood, but it has been shown to activate the PPAR pathway. Future studies are needed to fully understand the biological effects of the compound and its potential use in drug development.
Synthesemethoden
The synthesis of 24-Ethylcholest-14-ene-3,16-diol involves the use of various chemical reactions. One of the most common methods involves the oxidation of cholesterol using a combination of sodium periodate and sodium chlorite. The resulting compound is then subjected to a series of chemical reactions to obtain 24-Ethylcholest-14-ene-3,16-diol. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
24-Ethylcholest-14-ene-3,16-diol has been found to possess a variety of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been found to have neuroprotective effects and can protect against the development of Alzheimer's disease. Additionally, 24-Ethylcholest-14-ene-3,16-diol has been shown to have potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
140147-34-8 |
|---|---|
Produktname |
24-Ethylcholest-14-ene-3,16-diol |
Molekularformel |
C6H8ClNO3 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,16R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)27-26(31)17-25-23-11-10-21-16-22(30)12-14-28(21,5)24(23)13-15-29(25,27)6/h17-24,26-27,30-31H,7-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,26-,27+,28+,29+/m1/s1 |
InChI-Schlüssel |
UBIQQOLRFLRFBL-YUBQVYHLSA-N |
Isomerische SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1[C@@H](C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C |
SMILES |
CCC(CCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)C(C)C |
Synonyme |
24-ethyl-5alpha-cholest-14-ene-3beta-16alpha-diol 24-ethylcholest-14-ene-3,16-diol 24-ethylcholest-14-ene-3,16-diol, 24R-isomer 24R(-)-ethylcholest-14-ene-3,16-diol 24S(-)-ethylcholest-14-ene-3,16-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)